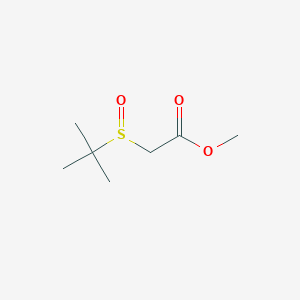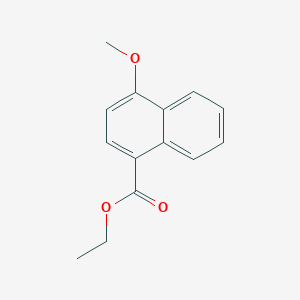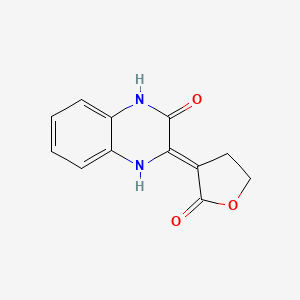![molecular formula C14H26O2 B13768063 1,4-Dioxaspiro[4.11]hexadecane CAS No. 650-06-6](/img/structure/B13768063.png)
1,4-Dioxaspiro[4.11]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.11]hexadecane is a heterocyclic organic compound with the molecular formula C14H26O2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.11]hexadecane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spirocyclic acetal, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often using continuous distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.11]hexadecane involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent by forming hydrogen bonds with proteins and nucleic acids, thereby enhancing their stability and activity. In chemical reactions, its spirocyclic structure allows it to act as a versatile intermediate, facilitating the formation of complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-one
- 2,3-dimethyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
1,4-Dioxaspiro[4.11]hexadecane stands out due to its larger spirocyclic ring, which imparts greater stability and unique reactivity compared to smaller spirocyclic compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Propiedades
Número CAS |
650-06-6 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
Clave InChI |
BMFLFTKDKRUVMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(CCCCC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
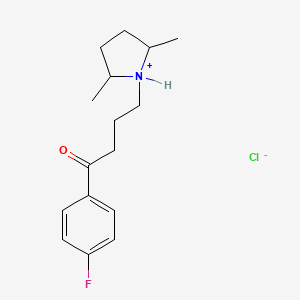

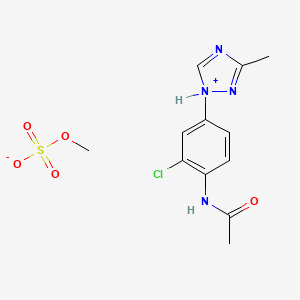
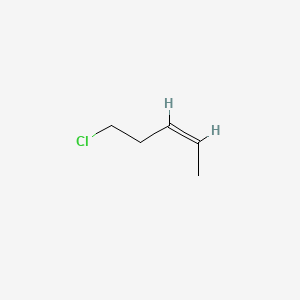
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
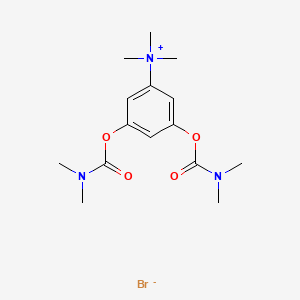
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
